4-(Nitrooxy)butyl butanoate

Process Chemistry Nitrate Ester Synthesis Industrial Scale-up

4-(Nitrooxy)butyl butanoate (CAS 1100273-14-0) is a nitrate ester belonging to the nitrooxybutyl ester class of nitric oxide (NO) donors. It is formally the butyrate ester of 4-nitrooxybutan-1-ol and functions as both a directly bioactive NO-releasing compound and a pivotal synthetic intermediate for manufacturing high-purity NO-donating pharmaceuticals.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
CAS No. 1100273-14-0
Cat. No. B1326534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Nitrooxy)butyl butanoate
CAS1100273-14-0
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCCCO[N+](=O)[O-]
InChIInChI=1S/C8H15NO5/c1-2-5-8(10)13-6-3-4-7-14-9(11)12/h2-7H2,1H3
InChIKeyYYJAHXNFALPURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Nitrooxy)butyl butanoate (CAS 1100273-14-0) – Product Identity and Core Characteristics


4-(Nitrooxy)butyl butanoate (CAS 1100273-14-0) is a nitrate ester belonging to the nitrooxybutyl ester class of nitric oxide (NO) donors [1]. It is formally the butyrate ester of 4-nitrooxybutan-1-ol and functions as both a directly bioactive NO-releasing compound and a pivotal synthetic intermediate for manufacturing high-purity NO-donating pharmaceuticals [1][2]. The compound is specifically claimed as an NO donor in ophthalmic compositions for intraocular pressure reduction [2].

4-(Nitrooxy)butyl butanoate – Why In-Class Substitution Is Not Straightforward


Compounds within the nitrooxybutyl ester class differ substantially in their physicochemical handling, metabolic fate, and safety profile during synthesis. 4-(Nitrooxy)butyl butanoate is distinguished by its optimal balance of lipophilicity, crystallinity, and hydrolytic lability, enabling purification to high chemical purity (95–97%) and industrial-scale isolation free of explosive dinitrate by-products [1][2]. In contrast, alternative intermediates such as 4-nitrooxybutan-1-ol produced by direct mononitration carry substantial dinitrate contamination (selectivity only 70–75%), posing both purity and safety risks [2]. Furthermore, the metabolic pathway of nitrooxybutyl esters diverges sharply from that of classical organic nitrates like glyceryl trinitrate (GTN), with distinct bioactive species generated and exported from the liver [3]. Generic substitution without considering these differences risks compromised synthetic efficiency, product purity, and unpredictable pharmacological performance.

4-(Nitrooxy)butyl butanoate – Quantitative Differentiation Evidence for Procurement Decisions


Superior Synthetic Yield and Purity vs. Direct Mononitration of 1,4-Butanediol

The butyrate ester route to 4-nitrooxybutan-1-ol, in which 4-(nitrooxy)butyl butanoate is the key intermediate, achieves a chemical yield of 80–90% with product purity of 95–97% and 1,4-butanediol dinitrate impurity below 1% (preferably ~0.5%) [1][2]. In direct comparison, the prior art method of direct mononitration of 1,4-butanediol (WO 04/043898) affords only 30–40% molar yield with a mononitrate-to-dinitrate selectivity of 70–75% [3]. This represents a 2- to 3-fold improvement in yield and substantially higher purity for the butyrate ester process.

Process Chemistry Nitrate Ester Synthesis Industrial Scale-up

Reduced Explosive Hazard: Dinitrate Impurity Control vs. Direct Nitration Methods

The butyrate ester process limits the 1,4-butanediol dinitrate impurity to below 1% (typically ~0.5%) in the isolated 4-(nitrooxy)butyl butanoate intermediate [1]. Prior art processes that directly mononitrate 1,4-butanediol generate dinitrate levels of approximately 25–30% relative to mononitrate [2]. 1,4-Butanediol dinitrate is a known potentially explosive compound, and its presence at high levels in the reaction mixture poses a significant process safety hazard during large-scale manufacture [3].

Process Safety Nitrate Ester Handling Industrial Manufacturing

Distinct Hepatic Metabolism Profile vs. Glyceryl Trinitrate (GTN)

Nitrooxybutyl esters, as a class, undergo rapid and quantitative carboxyl ester hydrolysis in the liver to release the parent acid and the organic nitrate moiety nitrooxybutyl alcohol (NOBA). NOBA is then slowly metabolized to inorganic nitrate [1]. In contrast, glyceryl trinitrate (GTN) is rapidly and completely metabolized to nitrite, and additionally undergoes metabolism in blood plasma—a pathway not observed for NOBA [1][2]. The metabolic divergence means that nitrooxybutyl esters generate a distinct profile of bioactive nitrogen oxide species, with implications for both therapeutic effect and drug–drug interaction potential.

Drug Metabolism Organic Nitrate Pharmacology Hepatic First-Pass

Direct Ophthalmic NO-Donor Activity Enabling Topical IOP Reduction

4-(Nitrooxy)butyl butanoate is explicitly claimed and exemplified as a nitric oxide donor of formula (Ia) in ophthalmic compositions for lowering intraocular pressure (IOP) [1]. The patent states that topical application of ophthalmic compositions comprising 4-nitrooxybutan-1-ol alkyl esters results in significant IOP reduction at low doses, and that these compounds have an activity of lowering ocular pressure that is additive with conventional anti-glaucoma agents such as prostaglandin analogs, beta-blockers, and carbonic anhydrase inhibitors [2]. This establishes the compound not merely as a synthetic intermediate but as a directly bioactive entity with a defined therapeutic application.

Glaucoma Therapeutics Nitric Oxide Donor Intraocular Pressure

Butyrate Ester as a Crystallizable Intermediate Enabling Industrial Purification

The final 4-nitrooxybutyl esters of NSAIDs and other pharmaceuticals are typically oils or thermosoftening solids that are difficult and expensive to purify by crystallization on large scale [1]. The butyrate ester intermediate, 4-(nitrooxy)butyl butanoate, can be isolated as a solution in dichloromethane or as a neat compound with high purity (95–97%) via straightforward extractive work-up and vacuum evaporation [1][2]. Because the purity of the intermediate directly dictates the attainable purity of the final drug substance—and the dinitrate impurity cannot be removed downstream—the availability of a high-purity, crystallizable intermediate is a critical enabler for pharmaceutical-grade manufacturing [1].

Process Development Large-Scale Synthesis Intermediate Purification

4-(Nitrooxy)butyl butanoate – Evidence-Backed Research and Industrial Application Scenarios


Industrial-Scale Production of High-Purity 4-Nitrooxybutan-1-ol for NO-Releasing Drug Synthesis

The butyrate ester intermediate is the preferred starting material for manufacturing 4-nitrooxybutan-1-ol at industrial scale with minimal explosive dinitrate contamination. The process delivers 80–90% yield and 95–97% purity, enabling subsequent esterification with pharmaceutically active carboxylic acids (e.g., naproxen, diclofenac, ketoprofen) to produce CINOD-class drug candidates [1][2].

Ophthalmic Formulation Development for Glaucoma and Ocular Hypertension

4-(Nitrooxy)butyl butanoate is directly claimed as an NO-donating active ingredient (Formula Ia) for topical ophthalmic compositions that lower intraocular pressure. It can be formulated alone or in combination with prostaglandin analogs, beta-blockers, or carbonic anhydrase inhibitors to achieve additive IOP reduction via NO-mediated enhancement of aqueous humor outflow through the trabecular meshwork [3].

Pharmacological Research on Nitrate Ester Metabolism and NO Biology

As a model nitrooxybutyl ester, this compound can be used in comparative metabolism studies to investigate the denitration pathways of organic nitrates in human liver. Unlike GTN, which generates nitrite and undergoes plasma metabolism, nitrooxybutyl esters are cleaved to NOBA and then slowly converted to nitrate, providing a tool to study the relationship between nitrate ester structure and the profile of bioactive nitrogen oxide species [4].

Procurement Benchmark for CINOD Intermediate Quality Specifications

For organizations procuring intermediates for cyclooxygenase-inhibiting nitric oxide donator (CINOD) programs, 4-(nitrooxy)butyl butanoate serves as a quality benchmark: the specification of ≥95% purity, ≤1% dinitrate, and ≤1% residual 1,4-butanediol defines the minimum quality threshold required to ensure acceptable purity of the final drug substance without recourse to downstream chromatographic purification [1][2].

Quote Request

Request a Quote for 4-(Nitrooxy)butyl butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.